molecular formula C7H3BrF3N3 B2892594 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine CAS No. 1780827-96-4

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine

Cat. No.: B2892594
CAS No.: 1780827-96-4
M. Wt: 266.021
InChI Key: NIPKJLIEDMZQKJ-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo-pyridine core substituted with bromo (Br) and trifluoromethyl (CF₃) groups at positions 3 and 6, respectively. The bromo group enhances electrophilic reactivity, while the CF₃ group contributes to electron-withdrawing effects, influencing both chemical stability and biological activity. This compound is of interest in medicinal chemistry, particularly as a scaffold for developing metabotropic glutamate receptor 2 (mGluR2) modulators, as evidenced by patents filed by Janssen Pharmaceuticals and collaborators .

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-13-12-5-2-1-4(3-14(5)6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPKJLIEDMZQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine-2-amine with hydrazine derivatives under acidic conditions to form the triazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized triazolopyridine derivatives.

Scientific Research Applications

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antifungal agents.

    Biological Studies: The compound is used in biological studies to investigate its effects on different cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of triazolopyridine derivatives with biological targets.

    Material Science: The compound is also explored for its potential use in material science, particularly in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications CAS/Reference
This compound Br (3), CF₃ (6) C₇H₃BrF₃N₃ 256.01* High electron-withdrawing effects; mGluR2 modulation potential Not explicitly listed†
3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine BrCH₂ (3), Cl (8), CF₃ (6) C₈H₄BrClF₃N₃ 314.50 Increased steric bulk; potential for covalent binding 116182
3,8-Dichloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Cl (3,8), CF₃ (6) C₇H₂Cl₂F₃N₃ 256.01 Enhanced lipophilicity; possible metabolic resistance 1823182-47-3
3-(4-Chlorobenzyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (9b) 4-Cl-benzyl (3), CF₃ (6) C₁₃H₁₁ClF₃N₃ 293.70 Improved aromatic interactions; higher molecular weight Not listed
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine Br (6), I (3) C₆H₃BrIN₃ 323.92 Dual halogens; potential radiopharmaceutical applications 2386091-94-5
6-Bromo-3-methoxy-[1,2,4]triazolo[4,3-a]pyridine Br (6), OCH₃ (3) C₇H₆BrN₃O 228.05 Reduced electron withdrawal; altered solubility profile 1935425-95-8

*Molecular weight inferred from closest analog (CAS 1823182-47-3).

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound significantly lowers electron density at the pyridine ring, enhancing stability and directing electrophilic substitutions.
  • Steric Effects: Bulky substituents, such as the 4-chlorobenzyl group in compound 9b, increase steric hindrance, which may impede binding in tight enzymatic pockets but improve selectivity .

Biological Activity

3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H3_3BrF3_3N3_3
  • Molecular Weight : 266.02 g/mol
  • CAS Number : 1780827-96-4

The presence of bromine and trifluoromethyl groups contributes to the compound's stability and enhances its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of triazolopyridines have shown promising results against viruses such as HIV and the tobacco mosaic virus (TMV). A structure-activity relationship (SAR) analysis demonstrated that modifications in the triazole ring can lead to enhanced antiviral efficacy .

Table 1: Antiviral Activity of Related Compounds

CompoundVirus TypeEC50_{50} (μM)Reference
This compoundHIV3.98
Pyrazole DerivativeTMV58.7
Thiazolidinone DerivativeHCV31.9

Anticancer Activity

Research has also explored the anticancer potential of this compound. Triazolopyridine derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways .

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50_{50} (μM)Mechanism of ActionReference
This compoundA549 (Lung Cancer)15.0Apoptosis Induction
Similar TriazolopyridineMCF-7 (Breast Cancer)10.5Cell Cycle Arrest

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions starting from 3-bromo-6-(trifluoromethyl)pyridine derivatives with hydrazine under acidic conditions. The reaction conditions can be optimized for yield and purity through various techniques including microwave-assisted synthesis .

Case Studies

Case Study 1: Antiviral Efficacy Against HIV

In a study focusing on the antiviral activity against HIV-1, researchers synthesized a series of triazolopyridine derivatives, including this compound. The compound exhibited a low EC50_{50}, indicating potent antiviral activity against both wild-type and resistant strains of HIV .

Case Study 2: Inhibition of Tumor Growth

Another significant study evaluated the anticancer properties of the compound in vitro using various cancer cell lines. The results showed that treatment with this triazolopyridine derivative led to a marked reduction in cell viability and induced apoptosis through the activation of caspase pathways .

Q & A

Basic Question: What are the common synthetic routes for preparing 3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine?

Answer:
The synthesis typically involves multi-step strategies:

  • Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with pyridine precursors. For example, trifluoroacetimidoyl chlorides and hydrazine hydrate can react under controlled conditions to form the triazole ring .
  • Step 2: Bromination at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids). The trifluoromethyl group at the 6-position directs regioselectivity due to its electron-withdrawing effects .
  • Key Data: A related compound, 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized with a 57% yield using similar bromination conditions .

Basic Question: How is the structural integrity of this compound validated after synthesis?

Answer:
Characterization relies on:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substituent positions. For example, the trifluoromethyl group (CF3-\text{CF}_3) appears as a singlet in 19^19F NMR .
  • Mass Spectrometry (HRMS): Exact mass calculations (e.g., C7H5BrF3N3\text{C}_7\text{H}_5\text{BrF}_3\text{N}_3) are compared with observed values to verify molecular weight .
  • HPLC Purity Analysis: A purity threshold >95% is standard for pharmacological studies .

Advanced Question: What challenges arise in achieving regioselective bromination of the triazolo[4,3-a]pyridine core?

Answer:
Regioselectivity is influenced by:

  • Substituent Effects: The electron-withdrawing trifluoromethyl group directs bromination to the 3-position via resonance stabilization of intermediates. Competing sites (e.g., pyridine nitrogen) may require protective groups .
  • Reaction Conditions: Optimal temperature (0–25°C) and solvent polarity (e.g., DCM vs. DMF) minimize side reactions. For example, bromination of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in DCM at 0°C achieved 85% regioselectivity .

Advanced Question: How does the stability of this compound vary under different storage conditions?

Answer:
Stability studies indicate:

  • Thermal Stability: Decomposition occurs above 150°C, making room-temperature storage ideal. Derivatives like 6-Bromo-8-methyl-triazolo[4,3-a]pyridine-3-carboxylic acid show similar profiles .
  • Light Sensitivity: UV exposure degrades halogenated triazoles; amber glassware is recommended .
  • Moisture Sensitivity: Hygroscopicity is low due to the hydrophobic trifluoromethyl group, but desiccants are advised for long-term storage .

Advanced Question: What pharmacological targets are hypothesized for this compound?

Answer:
Potential targets include:

  • Metabotropic Glutamate Receptors (mGluR2): Structural analogs act as positive allosteric modulators, suggesting binding to the transmembrane domain .
  • Enzymatic Inhibitors: The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., falcipain-2 in malaria studies) .
  • Methodology: Target validation uses molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., fluorescence polarization) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields?

Answer:
Discrepancies arise from:

  • Reagent Purity: Impurities in brominating agents (e.g., NBS) reduce yields. Use ≥99% purity reagents .
  • Analytical Techniques: Compare yields using standardized HPLC vs. gravimetric methods. For example, a compound reported as 57% yield via gravimetry showed 89% purity via HPLC, indicating purification losses .

Advanced Question: What computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites. The C-Br bond in 3-Bromo-6-(trifluoromethyl) derivatives shows high electrophilicity, favoring Suzuki-Miyaura couplings .
  • Molecular Dynamics (MD): Simulates solvation effects; polar aprotic solvents (e.g., THF) stabilize transition states in palladium-catalyzed reactions .

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